6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
“6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C8H7N3O2S2. It has an average mass of 241.290 Da and a monoisotopic mass of 240.997971 Da . This compound is part of the thiadiazolopyrimidine class of compounds, which have been studied for their antimicrobial activity .
Synthesis Analysis
The synthesis of thiadiazolopyrimidine-based compounds, including “this compound”, involves reactions with various cyclic nitrogen 1,3-binucleophiles . The tetracyclic derivatives of this compound are produced by the reaction of thiadiazolo .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H7N3O2S2/c1-4(12)5-3-9-7-11(6(5)13)10-8(14-2)15-7/h3H,1-2H3 .Scientific Research Applications
Synthesis Techniques
- A study detailed the synthesis of 2,7-Disubstituted 5H-1,3,4-thiadiazolo[3,-2-a]pyrimidin-5-ones, showing a method involving the reaction of 3-amino-6-methyl-2-thiouracil with carboxylic acid or from thiosemicarbazide with carboxylic acid and β-keto ester (T. Tsuji & K. Takenaka, 1982).
- Another synthesis approach based on 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one was described, focusing on its reaction with carbon disulfide and phenyl isothiocyanate (M. A. Kukaniev et al., 1998).
Chemical Properties and Transformations
- A research effort reported the efficient synthesis of novel spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives, indicating the versatile nature of these compounds in chemical reactions (S. Hosseini et al., 2021).
- The cyclocondensation of 2-Amino-1,3,4-thiadiazoles with β-Sulfonylvinyltrifluoromethyldiols was studied to obtain CF3-containing 6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-ols, showcasing the compound's reactivity and potential for diverse chemical transformations (A. L. Krasovsky et al., 2002).
Biological and Pharmacological Potential
- Investigation into biologically active thiadiazolopyrimidines revealed relationships between structure and cytotoxic activities, underscoring the potential of these compounds in biological applications (M. Suiko et al., 1982).
- A study on the novel synthesis of bicyclic [1,3,4]Thiadiazolo[3,2-α]Pyrimidine analogues explored their antimicrobial and antioxidant evaluation, indicating their potential in pharmacological applications (U. K. Bhadraiah et al., 2021).
Future Directions
The future directions for research on “6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” and related compounds could include further investigation into their antimicrobial activity , as well as exploration of their potential applications in other areas of medicine or chemistry.
Mechanism of Action
Target of Action
Compounds similar to “6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one”, such as 1,3,4-thiadiazoles, have been known to exhibit a wide range of biological activities, including antimicrobial , anticancer , and antihypertensive activity . They may act on a variety of targets, depending on their specific structure and functional groups.
Mode of Action
The mode of action of such compounds can vary widely, but some 1,3,4-thiadiazole derivatives have been found to disrupt processes related to DNA replication .
properties
IUPAC Name |
6-acetyl-2-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S2/c1-4(12)5-3-9-7-11(6(5)13)10-8(14-2)15-7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHCCAGXCLHBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N(C1=O)N=C(S2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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